6-chloro-N-propylpyridine-3-carboxamide

Description

Chemical Classification and Nomenclature

This compound belongs to the broader chemical class of substituted pyridine carboxamides, which are heterocyclic compounds containing a six-membered aromatic ring with one nitrogen atom. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure with numerical designations indicating substitution patterns. The compound is alternatively known as 6-chloro-N-propylnicotinamide, reflecting the historical terminology where pyridine-3-carboxylic acid derivatives were termed nicotinic acid derivatives. This nomenclature system provides precise identification of the molecular structure, with the 6-chloro designation indicating chlorine substitution at the carbon atom adjacent to the nitrogen in the pyridine ring, and the N-propyl specification identifying the propyl group attachment to the amide nitrogen.

The molecular weight of this compound is 198.65 grams per mole, and its molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CCCNC(=O)C1=CN=C(C=C1)Cl. The compound exhibits characteristic properties of substituted pyridines, including aromatic stability and the ability to participate in various chemical transformations typical of both the pyridine ring system and the carboxamide functional group. Computational chemistry calculations indicate a topological polar surface area of 41.99 square angstroms and a logarithmic partition coefficient of 1.8748, suggesting moderate lipophilicity that may influence its biological activity and pharmacokinetic properties.

Historical Context in Pyridine Chemistry

The development of this compound is rooted in the rich history of pyridine chemistry, which began with the pioneering work of Thomas Anderson at the University of Edinburgh in the late 1840s. Anderson's discovery of pyridine through the high-temperature heating of animal bones marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds. The name "pyridine" itself derives from the Greek word "pyr," meaning fire, reflecting the conditions under which Anderson first obtained this important heterocyclic compound. This foundational discovery established pyridine as a central scaffold in organic chemistry, leading to the development of numerous derivatives with diverse applications.

The structural elucidation of pyridine was achieved approximately twenty years after Anderson's initial discovery through the collaborative efforts of Wilhelm Körner at the University of Milan and James Dewar at the University of Cambridge. Their work established that pyridine's structure was analogous to benzene but with one carbon-hydrogen unit replaced by a nitrogen atom, creating an isoelectronic relationship that fundamentally influenced the subsequent development of pyridine chemistry. In 1881, Arthur Rudolf Hantzsch at the University of Leipzig developed the first systematic synthesis of pyridine derivatives, though his methods were characterized by low yields and cumbersome procedures. The field experienced a significant advancement in 1924 when Russian chemist Aleksei Chichibabin invented an improved synthetic route involving formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts, which remains relevant for industrial pyridine production today.

The evolution toward specifically functionalized pyridine carboxamides represents a more recent development in this historical progression, driven by the recognition that such compounds could serve as privileged scaffolds in medicinal chemistry. The strategic introduction of carboxamide functionality at the 3-position of pyridine rings has become particularly significant due to the unique electronic and steric properties this substitution pattern provides. Modern synthetic approaches to pyridine-3-carboxamide derivatives often employ palladium-catalyzed aminocarbonylation methodologies, which have demonstrated excellent functional group tolerance and high yields. These contemporary methods have enabled the efficient preparation of diverse pyridine carboxamide libraries, facilitating systematic structure-activity relationship studies that guide the development of compounds like this compound.

Significance in Organic and Medicinal Chemistry Research

This compound exemplifies the strategic importance of pyridine carboxamide derivatives in contemporary medicinal chemistry research, where such compounds serve as privileged scaffolds for drug discovery programs. The pyridine ring system is recognized as one of the most prevalent heterocyclic motifs in pharmaceutical agents, appearing in numerous marketed medications across diverse therapeutic areas. The specific structural features of this compound, including the electron-withdrawing chlorine substituent and the hydrogen-bonding capacity of the carboxamide group, create a molecular framework that can engage in specific interactions with biological targets while maintaining favorable pharmacokinetic properties.

Recent research has demonstrated the potential of pyridine-3-carboxamide analogs in developing novel antimicrobial agents, particularly for addressing bacterial resistance challenges. Studies focusing on compounds structurally related to this compound have revealed significant activity against bacterial pathogens, with structure-activity relationship analyses indicating that the position and nature of substituents on the pyridine ring critically influence biological efficacy. The chlorine substitution at the 6-position, as found in this compound, has been identified as particularly beneficial for enhancing antimicrobial potency while maintaining selectivity for pathogenic organisms over beneficial microflora.

The synthetic accessibility of this compound and related derivatives has been significantly enhanced through advances in palladium-catalyzed aminocarbonylation reactions, which allow for the efficient introduction of carboxamide functionality into pyridine scaffolds. These methodologies have achieved yields of up to 99% in the synthesis of diversely substituted pyridine-3-carboxamides, demonstrating excellent functional group tolerance and enabling the preparation of compound libraries for biological screening programs. The development of recyclable palladium catalysts immobilized on supported ionic liquid phases has further improved the sustainability and economic viability of these synthetic approaches, making compounds like this compound more accessible for research applications.

Structure

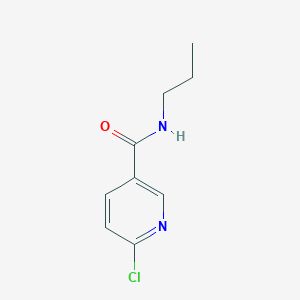

2D Structure

Properties

IUPAC Name |

6-chloro-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYGEMTTSEELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602633 | |

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-85-6 | |

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Applications

1.1. Cholinesterase Inhibition

One of the prominent applications of 6-chloro-N-propylpyridine-3-carboxamide is its role as a cholinesterase inhibitor. A study highlighted the compound's effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at low nanomolar concentrations, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated non-hepatotoxic properties and inhibited amyloid beta aggregation, which is crucial for Alzheimer's therapy development .

1.2. Antimicrobial Properties

Research indicates that derivatives of pyridine-3-carboxamide, including this compound, exhibit significant antibacterial activity against pathogens like Ralstonia solanacearum, responsible for bacterial wilt in tomatoes. The compound not only reduced infection rates but also promoted plant growth, indicating its dual role as both a pesticide and a growth enhancer .

Agricultural Applications

2.1. Plant Growth Promotion

The application of this compound extends to agriculture, where it has been shown to enhance seed germination and seedling vigor in tomato plants. In trials, the compound effectively decreased the percentage of infection from Ralstonia solanacearum, thereby improving crop yield and health .

2.2. Disease Resistance

The compound's ability to induce resistance against bacterial pathogens positions it as a valuable agent in sustainable agriculture practices, potentially reducing the reliance on traditional chemical pesticides and promoting environmental health .

Biochemical Research Applications

3.1. Proteomics Research

In biochemical studies, this compound is utilized as a specialty product for proteomics research. Its unique chemical structure allows it to interact with various biological molecules, making it a useful tool for studying protein interactions and functions .

3.2. Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with different biological targets. Such studies are essential for predicting the compound's behavior in biological systems and its potential therapeutic effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as the α7 nicotinic acetylcholine receptor (nAChR). As an antagonist of this receptor, the compound can inhibit the receptor’s activity, leading to modulation of neurotransmitter release and neuronal signaling pathways. This mechanism is of particular interest in the context of neurological research and drug development.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide core with a chlorine at position 3 and an N-phenyl substitution (Fig. 1, ).

- Key Differences : Unlike 6-chloro-N-propylpyridine-3-carboxamide, this compound is based on a phthalimide scaffold rather than a pyridine ring. The phenyl group introduces aromatic bulk, which may enhance thermal stability but reduce solubility.

- Applications : Used in polymer synthesis, particularly for producing polyimides .

- Synthesis : High-purity synthesis routes are emphasized for polymer applications, differing from the amidation strategies typical for pyridine carboxamides.

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Structure : Features a chloro group at position 6, a nitro group at position 3, and an isopropylamine group at position 2 ().

- The isopropylamine substituent at position 2 contrasts with the carboxamide at position 3 in the target compound.

- Biological Activity : Reported as a key intermediate in anticancer drug synthesis, highlighting the role of nitro groups in bioactivity .

- Synthesis : Prepared via nucleophilic substitution of 2,6-dichloro-3-nitropyridine with isopropylamine .

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

- Structure : Contains a pivalamido group at position 5, a methoxy-N-methyl carboxamide at position 2, and a chloro group at position 6 ().

- Key Differences : The pivalamido group (tert-butyl carbonyl) adds steric bulk, which may hinder metabolic degradation but reduce solubility. The methoxy-N-methyl group differs from the propyl carboxamide in the target compound.

- Applications : Likely explored for its stability in drug design, given the use of pivaloyl protecting groups in medicinal chemistry .

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Structure: Substituted with an amino group at position 6 and a pyrrolidinyl group at position 5, alongside a methyl carboxamide at position 3 ().

- These features contrast with the chloro and propyl groups in this compound.

- Applications : Such derivatives are often investigated in neuroscience or oncology due to their ability to modulate enzyme or receptor activity .

Structural and Functional Analysis Table

Biological Activity

6-Chloro-N-propylpyridine-3-carboxamide (CAS 54864-85-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and neurobiology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₉H₁₁ClN₂O

Molecular Weight: 198.65 g/mol

Structure: The compound features a pyridine ring substituted with a chlorine atom and a propyl group, along with a carboxamide functional group.

The primary biological activity of this compound is attributed to its role as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. By inhibiting the α7 nAChR, the compound can modulate neurotransmitter release and neuronal signaling pathways, making it a candidate for further research in neuropharmacology.

Neuropharmacological Effects

Research indicates that this compound may have significant implications for treating cognitive deficits associated with neurodegenerative diseases. The antagonistic action on α7 nAChR has been linked to:

- Reduction of Neuroinflammation: Inhibition of this receptor may help in managing neuroinflammatory responses.

- Potential Cognitive Enhancement: By modulating cholinergic signaling, it could improve cognitive functions affected by neurodegeneration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, cytotoxicity assays demonstrated that at concentrations ranging from 0.1 to 1.0 µM, the compound exhibited varying degrees of cell viability reduction, indicating its potential as a therapeutic agent with selective toxicity towards pathological cells while sparing healthy cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Mechanism of Action | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Chloronicotinic Acid | nAChR agonist | N/A | Precursor for synthesis |

| N-Propylpyridine-3-carboxamide | nAChR antagonist | N/A | Lacks chlorine substituent |

| 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide | Potential anti-inflammatory | N/A | Similar structure but different activity |

Case Studies and Research Findings

-

Neurodegenerative Disease Models:

A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. This suggests its potential utility in managing symptoms associated with cognitive decline . -

In Vitro Cholinergic Modulation:

In vitro experiments indicated that the compound effectively reduced acetylcholine-induced responses in cultured neurons, underscoring its role as a selective nAChR antagonist. -

Safety Profile:

Toxicological assessments revealed that while the compound exhibits cytotoxicity at higher concentrations, it maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-propylpyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Use nucleophilic substitution or amidation reactions, leveraging protocols for structurally similar pyridine carboxamides. For example, general procedure E (amide coupling) and F1 (amine substitution) from can be adapted by replacing cyclopropylamine with propylamine. Optimization may involve factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) to maximize yield and minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- NMR spectroscopy to confirm substitution patterns (e.g., propyl group integration and chloro position).

- HPLC (≥95% purity threshold, as in ) to assess purity.

- X-ray crystallography (as demonstrated in ) for unambiguous structural confirmation.

- Mass spectrometry (e.g., ESIMS, per ) to validate molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the biological or chemical interactions of this compound?

- Methodology :

- Use density functional theory (DFT) to analyze electronic properties (e.g., charge distribution at the chloro and carboxamide groups).

- Perform molecular docking to simulate binding affinities with target proteins (e.g., leveraging structural data from ).

- Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding studies) .

Q. What experimental strategies resolve contradictions in reactivity data for halogenated pyridine carboxamides?

- Methodology :

- Systematic replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Meta-analysis : Compare data across studies (e.g., vs. ) to identify confounding variables (e.g., solvent effects, steric hindrance).

- Theoretical alignment : Reconcile discrepancies using reaction mechanism frameworks (e.g., SNAr vs. radical pathways) .

Q. How can structure-activity relationship (SAR) studies improve the bioactivity profile of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified chloro, propyl, or carboxamide groups (e.g., ’s furopyridine carboxamide derivatives).

- In vitro screening : Test analogs for target-specific activity (e.g., kinase inhibition, antimicrobial assays).

- QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity data .

Q. What role does crystallographic data play in understanding the solid-state behavior of this compound?

- Methodology :

- Analyze packing motifs (e.g., hydrogen-bonding networks, π-π stacking) from X-ray data ( ) to predict solubility and stability.

- Compare with thermal analysis (DSC/TGA) to correlate crystallinity with decomposition pathways.

- Use polymorph screening to identify forms with optimal physicochemical properties for formulation .

Methodological Notes

- Theoretical grounding : Align experimental designs with established frameworks (e.g., reaction mechanisms, quantum chemistry principles) to ensure reproducibility .

- Data validation : Cross-reference findings with orthogonal techniques (e.g., crystallography + spectroscopy) to mitigate instrumental biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.